2-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline
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Description
2-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline, also known as MNO, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of aniline derivatives and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
The compound belongs to a class of chemicals that can be synthesized through various organic reactions, including the cyclization of acyl-nitroso compounds and the dehydration of dihydro-oxazines. This process has been detailed in studies focusing on 1,2-oxazines, 1,2-benzoxazines, and related compounds, highlighting the importance of oxazinium salts as electrophiles in synthesis (Sainsbury, 1991). These synthetic routes offer a basis for developing new pharmaceutical agents by modifying the core structure of compounds like 2-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline to enhance their biological activity or reduce toxicity.
Applications in Drug Development
Some derivatives of the compound have been explored for their potential in cancer therapy. For instance, the synthesis and evaluation of various compounds for tumor specificity and keratinocyte toxicity have been investigated, identifying molecules with high tumor specificity and minimal toxicity to normal cells (Sugita et al., 2017). These studies underscore the potential of using specific organic compounds in targeted cancer treatment, emphasizing the need for further chemical modifications to improve efficacy and safety.
Understanding Biological and Chemical Processes
The chemical reactivity and biological interactions of compounds like this compound contribute to our understanding of various biological and chemical phenomena. For example, the role of similar compounds in inducing or inhibiting neurodegeneration and cancer cell death has been a subject of interest, linking the mechanisms of neurodegenerative diseases and cancer at the molecular level (Gorska et al., 2016). This cross-disciplinary approach helps in identifying new therapeutic targets and understanding the underlying mechanisms of diseases.
properties
IUPAC Name |
2-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-9-13(16(17)18)12(20-15-9)7-8-14-10-5-3-4-6-11(10)19-2/h3-8,14H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZRKDPBFKODLJ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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